1-[(pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole
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Overview
Description
The compound “1-[(pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole” is a complex organic molecule. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key component of this compound . Pyrrolidine derivatives are widely used by medicinal chemists to develop compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature that can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .Scientific Research Applications
Microwave Assistant Synthesis and Antifungal Activity
Research has demonstrated the synthesis of novel 1,2,4-triazole derivatives containing pyridine moiety, synthesized under microwave assistant condition. These compounds exhibited significant fungicidal activities against various pathogens, suggesting the potential of 1,2,3-triazole derivatives in developing new antifungal agents (Guo-Xiang Sun et al., 2014).
Plant Growth Retardants
1,2,3-Triazole derivatives are increasingly used in physiological research as inhibitors of cytochrome P-450 dependent monooxygenases, providing valuable insights into the regulation of terpenoid metabolism related to plant growth and senescence (K. Grossmann, 1990).
Transannulation Reactions
The transannulation of 1,2,3-triazoles with terminal alkynes into pyrroles, catalyzed by Rhodium, offers a straightforward approach for the synthesis of 1,2,4-trisubstituted pyrroles, demonstrating the versatility of 1,2,3-triazoles in organic synthesis (B. Chattopadhyay, V. Gevorgyan, 2011).
Coordination Chemistry
Triazole derivatives have been utilized in the synthesis and characterization of coordination compounds. For example, the preparation and separation of tris(1-methyl-3-(pyridin-2-yl)-1,2,4-triazole)ruthenium(II) hexafluorophosphate and its NMR characterization highlight the application of triazoles in the study of coordination compounds (R. Hage et al., 1986).
Antimicrobial Evaluations
Fused heterocyclic 1,2,4-triazoles, synthesized through oxidative cyclization, have been evaluated for their antimicrobial activity, indicating their potential as potent antimicrobial agents (O. Prakash et al., 2011).
Corrosion Inhibition
Schiff’s bases of pyridyl substituted triazoles have been identified as effective corrosion inhibitors for mild steel in hydrochloric acid solution, showcasing the application of triazole compounds in material science (K. R. Ansari, M. Quraishi, Ambrish Singh, 2014).
Luminescent Properties
The study of iron(II) and zinc(II) coordination frameworks with 1,2,4-triazole ligands has led to the discovery of materials with interesting magnetic and luminescent properties, further expanding the applications of triazole compounds in the development of functional materials (B. Zhai et al., 2016).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives have shown bioactive properties with target selectivity .
Biochemical Pathways
Compounds containing a pyrrolidine ring have been found to influence various biological activities .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine, a part of this compound, is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The triazole moiety, another part of this compound, is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Cellular Effects
Given the known properties of pyrrolidine and triazole moieties, it is plausible that this compound could interact with various cellular processes and influence cell function .
Molecular Mechanism
Based on the properties of its constituents, it is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression .
properties
IUPAC Name |
1-(pyrrolidin-3-ylmethyl)triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-2-8-5-7(1)6-11-4-3-9-10-11/h3-4,7-8H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSMUVTXBSPVEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CN2C=CN=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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